molecular formula C18H39NO B8458611 1-Amino-2-octadecanol

1-Amino-2-octadecanol

Cat. No.: B8458611
M. Wt: 285.5 g/mol
InChI Key: GVERIJPZBUHJMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-octadecanol is an organic compound with the molecular formula C18H39NO. It is a long-chain amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a long carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-octadecanol can be synthesized through several methods. One common approach involves the reaction of octadecan-2-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-octadecanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Amino-2-octadecanol involves its interaction with various molecular targets and pathways. Due to its amphiphilic nature, it can integrate into cell membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

1-aminooctadecan-2-ol

InChI

InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h18,20H,2-17,19H2,1H3

InChI Key

GVERIJPZBUHJMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CN)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 500-ml flask equipped with a stirrer was charged with 160 g (1.5 mol) of benzylamine, to which 29 g (0.11 mol) of 1,2-epoxyoctadecane were added dropwise over 3 hours while stirring at 100° C. Stirring was conducted further for 12 hours at 100° C. Benzyl alcohol was distilled off under reduced pressure, and the residue was charged into a 500-ml autoclave, to which 300 ml of ethanol and 10 g of 5% Pd/C were added to conduct hydrogenolysis for 48 hours at room temperature under a hydrogen pressure of 5 atm. After the catalyst was separated by filtration, the filtrate was concentrated under reduced pressure, and the residue was recrystallized from hexane, thereby obtaining 26.1 g (yield: 83%) of the title compound (IIh-7).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Yield
83%

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